molecular formula C11H17NO B1210311 4-(3-Methylbutoxy)aniline CAS No. 5198-05-0

4-(3-Methylbutoxy)aniline

Cat. No.: B1210311
CAS No.: 5198-05-0
M. Wt: 179.26 g/mol
InChI Key: LXWFHMREWLOKLM-UHFFFAOYSA-N
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Description

4-(3-Methylbutoxy)aniline is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of an aniline group substituted with a 3-methylbutoxy group at the para position. This compound is used in various scientific research applications, including pharmaceuticals, polymers, and organic synthesis.

Preparation Methods

The synthesis of 4-(3-Methylbutoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of 4-chloroaniline with 3-methylbutanol under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization .

Industrial production methods may involve more efficient catalytic processes to increase yield and reduce costs. For example, palladium-catalyzed amination reactions can be employed to synthesize anilines, including this compound, with high selectivity and efficiency .

Chemical Reactions Analysis

4-(3-Methylbutoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert nitro derivatives of this compound back to the parent amine. Typical reducing agents include iron powder and hydrochloric acid.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound typically yields nitroaniline derivatives .

Scientific Research Applications

4-(3-Methylbutoxy)aniline finds applications in various fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential interactions with biomolecules, which can be useful in drug design and development.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Methylbutoxy)aniline involves its interaction with various molecular targets. As an aniline derivative, it can participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity for certain targets, such as enzymes or receptors .

Comparison with Similar Compounds

4-(3-Methylbutoxy)aniline can be compared with other similar compounds, such as:

    4-(3-Methylbutoxy)methyl]aniline: This compound has an additional methyl group, which can affect its chemical properties and reactivity.

    This compound hydrochloride: The hydrochloride salt form may have different solubility and stability properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

4-(3-methylbutoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWFHMREWLOKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199940
Record name Aniline, p-(isopentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5198-05-0
Record name 4-(3-Methylbutoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5198-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, p-(isopentyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005198050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, p-(isopentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5% Palladium on charcoal (100 mg) was added in one portion to a stirred solution of 1-[(3-methylbutyl)oxy]4-nitrobenzene (intermediate 4, 2.00 g, 9.56 mmol) in ethyl acetate (40 mL) at room temperature under a nitrogen atmosphere. The nitrogen was replaced with hydrogen and stirring was continued for 4 h. The hydrogen was replaced with nitrogen then the crude reaction mixture was filtered through a plug of celite. The solute was evaporated to dryness to give the title compound as a colourless oil (1.71 g, 100%) which was used without purification. LC/MS: 2.29 min; z/e 180, calcd (M+1) 180. 1H NMR (400 MHz; CDCl3): 0.95 (6H), 1.65 (2H), 1.85 (1H), 3.10 (2H), 3.90 (2H), 6.65 (2H), 6.75 (2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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